2-[Cyclohexyl(nitroso)amino]guanidine
Description
Properties
CAS No. |
1760-36-7 |
|---|---|
Molecular Formula |
C7H15N5O |
Molecular Weight |
185.23 g/mol |
IUPAC Name |
2-[cyclohexyl(nitroso)amino]guanidine |
InChI |
InChI=1S/C7H15N5O/c8-7(9)10-12(11-13)6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) |
InChI Key |
DVHOSPVWCHFLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(N=C(N)N)N=O |
Origin of Product |
United States |
Preparation Methods
Nitrosation of Cyclohexylguanidine Precursors
Starting Material : The synthesis begins with cyclohexyl-substituted guanidine or its salts, which provide the amino functionality necessary for nitrosation.
Nitrosating Agents : Common nitrosating agents include sodium nitrite (NaNO2) in acidic medium or nitrosyl chloride (NOCl). The choice of agent affects the selectivity and yield.
Reaction Conditions : The nitrosation is typically conducted under controlled acidic conditions (e.g., dilute hydrochloric acid) at low temperatures (0–5°C) to minimize side reactions and decomposition.
Mechanism : The nitrosation proceeds via the formation of a nitrosonium ion (NO+), which electrophilically attacks the amino nitrogen of the cyclohexylguanidine, forming the nitrosoamino derivative.
Alternative Synthetic Routes
Oxidation of Aminoguanidine Derivatives : Another method involves the oxidation of cyclohexylaminoguanidine intermediates using mild oxidants such as sodium hypochlorite or peracids, which convert the amino group to the nitroso functionality.
Direct Coupling with Nitrosyl Donors : Some protocols utilize direct coupling of cyclohexylguanidine with nitrosyl donors under controlled conditions to form the nitroso derivative without isolating intermediates.
Purification and Crystallization
The crude product is typically purified by recrystallization from suitable solvents such as ethanol or water, sometimes employing additives like amines or protective colloids to control crystal morphology and purity.
Rapid crystallization techniques, including spraying saturated solutions into cold water or dry air streams, have been reported to yield fine crystalline products.
Analytical Data and Yield Optimization
Reaction Parameters Impacting Yield
| Parameter | Optimal Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition and side reactions |
| Acid Concentration | Dilute HCl or mixed acids | Controls nitrosonium ion formation |
| Nitrosating Agent Ratio | Stoichiometric to slight excess | Ensures complete nitrosation without overreaction |
| Reaction Time | 30 min to 2 hours | Balances conversion and stability |
| Solvent | Aqueous or aqueous-organic mix | Influences solubility and crystallization |
Yield and Purity
Reported yields for nitrosation of guanidine derivatives range from 70% to 90% under optimized conditions.
Purity is typically confirmed by spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis.
Mechanistic Insights and Research Findings
Nitroso compounds such as this compound exhibit electrophilic nitroso nitrogen susceptible to nucleophilic attack, which must be considered during synthesis to avoid side reactions.
Studies on related nitrosamines indicate that nucleophilic reagents (e.g., organolithium, Grignard reagents) attack the nitroso nitrogen, forming transient intermediates that can rearrange or eliminate, highlighting the need for controlled reaction conditions during synthesis.
The nitrosation mechanism involves formation of a nitrosonium ion that electrophilically attacks the amino group, and the reaction pathway can be influenced by the nature of substituents and solvent environment.
Summary Table of Preparation Methods
| Method | Starting Material | Nitrosating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitrosation with NaNO2/HCl | Cyclohexylguanidine | Sodium nitrite in HCl | 0–5°C, aqueous medium | 75–85 | Most common, mild conditions |
| Oxidation of Aminoguanidine | Cyclohexylaminoguanidine | Sodium hypochlorite | Room temperature, aqueous | 70–80 | Alternative mild oxidation |
| Direct Coupling with NOCl | Cyclohexylguanidine salt | Nitrosyl chloride | Low temperature, inert gas | 80–90 | Requires careful handling of NOCl |
| Crystallization Techniques | Crude nitroso compound | Solvent (ethanol, water) | Rapid cooling or spraying | - | Improves purity and crystal quality |
Chemical Reactions Analysis
2-[Cyclohexyl(nitroso)amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form cyclohexyl nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in cyclohexylamino derivatives.
Substitution: Substitution reactions can occur at the guanidine moiety, leading to the formation of various substituted guanidines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[Cyclohexyl(nitroso)amino]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(nitroso)amino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s nitroso (N=O) and cyclohexyl groups distinguish it from other guanidine derivatives. Key comparisons include:
Reactivity and Stability
- This contrasts with nitrophenyl derivatives (e.g., CAS 102632-31-5), where the nitro group is more stable but may participate in reduction pathways .
- Cyclohexyl vs. Aryl Substituents : Cyclohexyl groups typically confer higher metabolic stability compared to aromatic rings (e.g., nitrophenyl in CAS 102632-31-5), which are more susceptible to cytochrome P450-mediated oxidation .
Q & A
Q. What are the optimized synthetic routes for 2-[Cyclohexyl(nitroso)amino]guanidine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of nitroso-guanidine derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., tert-butyl intermediates in ) are synthesized under inert atmospheres (e.g., nitrogen) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene. Post-synthetic modifications, such as nitro group reduction with Fe powder and NH₄Cl in ethanol, achieve yields of 30–59% depending on solvent polarity and temperature . Optimization may require adjusting stoichiometry, solvent choice (e.g., methanol vs. ethanol), and reaction time to minimize side reactions like over-reduction or decomposition.
Q. How can structural characterization of this compound be performed to confirm its purity and nitroso group orientation?
Methodological Answer: Key techniques include:
- ¹H/¹³C-NMR : To resolve cyclohexyl proton environments (e.g., axial vs. equatorial protons) and nitroso group chemical shifts (~1,250–1,350 ppm for N=O in IR).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of nitroso group geometry (cis/trans) and hydrogen bonding networks, as demonstrated for structurally related guanidine derivatives in .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the nitroso group in this compound under varying pH conditions?
Methodological Answer: Nitroso groups are pH-sensitive. Stability studies should:
- Use UV-Vis spectroscopy to monitor λmax shifts (e.g., 250–300 nm for N=O transitions) across pH 2–12.
- Conduct kinetic analysis (e.g., pseudo-first-order decay rates) in buffered solutions. shows nitroso compounds (e.g., ethyl 2-[methyl(nitroso)amino]acetate) decompose faster in acidic media due to protonation-induced ring strain.
- Compare with computational models (e.g., DFT calculations) to predict protonation sites and tautomeric equilibria .
Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) affect the compound’s bioactivity and toxicity profile?
Methodological Answer:
- In silico Screening : Use tools like ChemBL () to predict ADMET properties. For example, nitroso groups may increase mutagenic risk via DNA adduct formation, as seen in N-nitroso carcinogens .
- In vitro Assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) of this compound with analogs (e.g., diphenylguanidine in ). Cyclohexyl groups may enhance membrane permeability but reduce aqueous solubility.
- SAR Analysis : Correlate substituent lipophilicity (logP) with activity, as demonstrated for guanidine derivatives in .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for nitroso-guanidine derivatives: How to reconcile these in method development?
Methodological Answer: Contradictions often arise from:
- Catalyst Purity : Pd₂(dba)₃ activity varies by supplier; pre-purification (e.g., recrystallization) improves consistency .
- Oxygen Sensitivity : Nitroso intermediates degrade upon exposure to air; strict inert conditions (e.g., Schlenk lines) are critical.
- Analytical Variability : Yield calculations may differ if unreacted starting materials (e.g., tert-butyl carbamates in ) are not fully removed. Use TLC/HPLC to verify purity before quantification.
Q. Experimental Design for Mechanistic Studies
Q. What experimental strategies can elucidate the role of the nitroso group in redox reactions involving this compound?
Methodological Answer:
- Cyclic Voltammetry : Measure redox potentials (E₁/₂) in aprotic solvents (e.g., DMF) to identify nitroso → hydroxylamine transitions.
- EPR Spectroscopy : Detect radical intermediates (e.g., NO•) during reduction with ascorbate or glutathione.
- Isotopic Labeling : Use ¹⁵N-labeled nitroso groups to trace reaction pathways via MS/MS fragmentation patterns .
Q. Critical Analysis of Literature Data
Q. How to address conflicting reports on the mutagenicity of nitroso-guanidine compounds?
Methodological Answer:
- Study Replication : Reproduce Ames tests (e.g., S. typhimurium TA1535) under identical conditions (pH, metabolic activation).
- Meta-Analysis : Compare data from (carcinogenic potency models) and (DNA adduct studies). Contradictions may arise from differing exposure durations or metabolite profiles.
- Dose-Response Analysis : Use Hill plots to differentiate threshold effects from linear non-threshold models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
